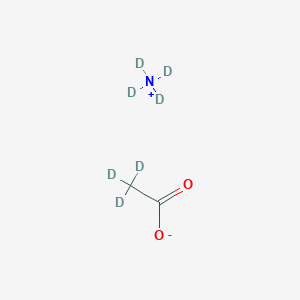
tetradeuterioazanium;2,2,2-trideuterioacetate
概要
説明
tetradeuterioazanium;2,2,2-trideuterioacetate is a deuterium-labeled compound, where the hydrogen atoms in ammonium acetate are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
tetradeuterioazanium;2,2,2-trideuterioacetate can be synthesized by reacting deuterium-labeled ammonia (ND4) with deuterium-labeled acetic acid (CD3COOH). The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium. The general reaction is as follows: [ \text{ND}_4^+ + \text{CD}_3\text{COO}^- \rightarrow \text{ND}_4\text{CD}_3\text{COO} ]
Industrial Production Methods
Industrial production of ammonium-d4 acetate-d3 involves large-scale synthesis using deuterium gas and deuterated acetic acid. The process requires specialized equipment to handle deuterium and ensure high isotopic purity. The final product is then purified through crystallization and other separation techniques to achieve the desired isotopic enrichment.
化学反応の分析
Types of Reactions
tetradeuterioazanium;2,2,2-trideuterioacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The deuterium atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although the presence of deuterium may alter the reaction kinetics compared to its non-deuterated counterpart.
Acid-base reactions: As an ammonium salt, it can participate in acid-base reactions, acting as a weak acid or base depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions with ammonium-d4 acetate-d3 include strong acids and bases, oxidizing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from reactions involving ammonium-d4 acetate-d3 depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield deuterium-labeled derivatives, while oxidation reactions may produce deuterated carbonyl compounds.
科学的研究の応用
tetradeuterioazanium;2,2,2-trideuterioacetate is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmaceutical research, it is used to study drug metabolism and pharmacokinetics.
Industry: It is utilized in the development of deuterated drugs and other specialized chemical products.
作用機序
The mechanism of action of ammonium-d4 acetate-d3 involves its participation in chemical reactions as a deuterium-labeled analog of ammonium acetate. The presence of deuterium affects the reaction kinetics and pathways, providing valuable insights into reaction mechanisms and molecular interactions. The compound’s molecular targets and pathways depend on the specific application and experimental conditions.
類似化合物との比較
Similar Compounds
Ammonium acetate-d3: Similar to ammonium-d4 acetate-d3 but with only the acetate group deuterated.
Ammonium-d4 nitrate: Another deuterium-labeled ammonium salt, used in similar applications.
Sodium 2-hydroxyethoxy-d4 acetate-d2: A deuterium-labeled sodium salt with different chemical properties.
Uniqueness
tetradeuterioazanium;2,2,2-trideuterioacetate is unique due to the complete deuteration of both the ammonium and acetate groups, providing distinct isotopic labeling that is valuable in specific analytical and experimental contexts. This complete deuteration allows for more precise tracking and analysis compared to partially deuterated compounds.
特性
分子式 |
C2H7NO2 |
|---|---|
分子量 |
84.13 g/mol |
IUPAC名 |
tetradeuterioazanium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4 |
InChIキー |
USFZMSVCRYTOJT-KYWLLVRESA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)[O-].[2H][N+]([2H])([2H])[2H] |
正規SMILES |
CC(=O)[O-].[NH4+] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













